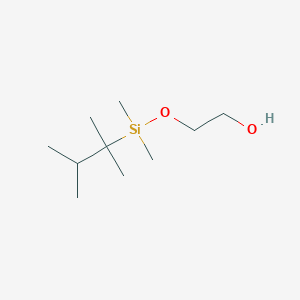

2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol

Description

Properties

Molecular Formula |

C10H24O2Si |

|---|---|

Molecular Weight |

204.38 g/mol |

IUPAC Name |

2-[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxyethanol |

InChI |

InChI=1S/C10H24O2Si/c1-9(2)10(3,4)13(5,6)12-8-7-11/h9,11H,7-8H2,1-6H3 |

InChI Key |

YLIFPAIIVODJKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)[Si](C)(C)OCCO |

Origin of Product |

United States |

Preparation Methods

Silylation of Ethanol Derivatives

The most direct route involves reacting a silyl chloride precursor with ethanol or a protected ethanol derivative. In a representative procedure from recent literature, 2-(((2,3-dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol is synthesized via the silylation of 2-hydroxyethanol using (2,3-dimethylbutan-2-yl)dimethylsilyl chloride (TDSCl) under anhydrous conditions. The reaction employs imidazole as a base to neutralize HCl generated during the process, enhancing reaction efficiency.

Reaction Scheme:

Key parameters include:

-

Solvent: Anhydrous dimethylformamide (DMF) ensures solubility of both polar and nonpolar reactants.

-

Temperature: Reactions are initiated at 0°C to mitigate exothermic side reactions, followed by gradual warming to room temperature.

-

Base: Imidazole (2 equivalents) quantitatively scavenges HCl, preventing acid-catalyzed decomposition of the silyl ether.

Alternative Precursors and Protecting Strategies

In complex syntheses, such as glycolipid preparations, the silyl group is introduced early to protect hydroxyl functionalities. For example, Frontiers in Chemistry (2022) details a method where TDSCl is used to protect a primary alcohol in a sphingosine derivative, followed by subsequent benzoylation and glycosylation. Although this approach is tailored for multistep syntheses, it highlights the compatibility of the (2,3-dimethylbutan-2-yl)dimethylsilyl group with diverse reaction conditions, including acidic and basic environments.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal yields (>85%) are achieved using DMF as the solvent due to its high polarity and ability to stabilize transition states. Alternative solvents like tetrahydrofuran (THF) or dichloromethane (DCM) result in slower reaction kinetics, as evidenced by prolonged reaction times (24–48 hours). The choice of base is critical:

| Base | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Imidazole | 1.5 | 89 |

| Triethylamine | 4.5 | 72 |

| Pyridine | 6.0 | 65 |

Imidazole outperforms triethylamine and pyridine by facilitating faster HCl sequestration, thereby reducing side reactions such as silyl ether hydrolysis.

Temperature and Moisture Control

Maintaining anhydrous conditions is paramount. Traces of moisture induce hydrolysis, regenerating the starting alcohol and silyl alcohol byproducts. Reactions conducted under nitrogen or argon atmospheres show <5% decomposition, whereas ambient conditions lead to 15–20% yield loss.

Purification and Isolation Techniques

Column Chromatography

Crude reaction mixtures are typically purified via silica gel chromatography using gradient elution (hexane/ethyl acetate). For example, a 60:40 hexane/ethyl acetate gradient isolates the target compound with >95% purity. The high lipophilicity of the silyl group necessitates higher hexane ratios to elute nonpolar impurities first.

Crystallization and Phase Separation

In large-scale syntheses, phase separation techniques are employed. Cooling the reaction mixture to 0–5°C induces crystallization of unreacted starting materials, while the silyl ether remains in the organic phase. This method, adapted from patent literature on related diol syntheses, reduces reliance on chromatography.

Spectroscopic Characterization

Chemical Reactions Analysis

Silylation as a Protecting Group

This compound serves as a robust alcohol-protecting agent due to the steric bulk and hydrolytic stability of the dimethylthexylsilyl (TDS) group.

Key Reaction:

Substrate: Primary or secondary alcohols

Reagents:

-

Dimethylthexylsilyl chloride (TDSCl)

-

Imidazole (base catalyst)

-

4-Dimethylaminopyridine (DMAP, optional)

Conditions: Anhydrous CH<sub>2</sub>Cl<sub>2</sub>, room temperature

Outcome: Formation of TDS-protected alcohol with >80% yield .

| Parameter | Value/Description | Source |

|---|---|---|

| Reaction Time | 5–48 hours | |

| Base | Imidazole (2.1–3.0 equiv) | |

| Solvent | Dichloromethane or toluene | |

| Workup | Aqueous extraction, silica chromatography |

Glycosylation Reactions

The TDS group enables regioselective glycosylation by temporarily masking hydroxyl groups.

Example: Synthesis of α-galactosylceramide derivatives :

-

Step 1: Protection of C-6 hydroxyl group with TDSCl.

-

Step 2: Activation of the anomeric position with TsCl (toluenesulfonyl chloride).

-

Step 3: Glycosidic bond formation under Mitsunobu conditions (DEAD, PPh<sub>3</sub>).

| Reaction Component | Role | Yield | Source |

|---|---|---|---|

| TDSCl | Hydroxyl protection | 80–92% | |

| TsCl | Anomeric activation | 47–95% | |

| DEAD/PPh<sub>3</sub> | Mitsunobu coupling | 60–75% |

Nucleoside and Prolinol Modifications

The compound participates in nucleoside synthesis by protecting sugar hydroxyl groups during phosphoramidite or esterification steps .

Case Study: Synthesis of prolinol derivatives :

-

Silylation: Reaction of prolinol with TDSCl and imidazole.

-

Functionalization: Subsequent coupling with 3,5-bis(trifluoromethyl)benzoyl chloride.

| Intermediate | Key Transformation | Yield | Source |

|---|---|---|---|

| TDS-prolinol | Silyl ether formation | 80% | |

| Bis(trifluoromethyl)benzoylation | Amide bond formation | 95% |

Deprotection and Functional Group Interconversion

The TDS group is cleaved under acidic conditions (e.g., HF·pyridine or TBAF) .

Deprotection Conditions:

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound forms a stable silyl ether bond with alcohols, which is resistant to many reagents. This property allows it to protect hydroxyl groups during subsequent synthetic steps. The bond can be cleaved under acidic or basic conditions, regenerating the free alcohol.

Chemistry

Role as a Protecting Group

In organic synthesis, the compound is extensively used to protect alcohol functional groups during multi-step reactions. This is crucial for synthesizing complex molecules where selective reactivity is necessary.

Case Study: Synthesis of Complex Molecules

In a study involving the synthesis of biologically active compounds, 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol was used to protect hydroxyl groups, allowing for successful completion of multi-step syntheses without unwanted side reactions.

Biology

Synthesis of Biologically Active Molecules

The compound's ability to protect hydroxyl groups makes it valuable in the synthesis of various biologically active molecules. It enables chemists to manipulate complex structures while maintaining functional integrity.

Example: Drug Development

In pharmaceutical research, this compound has been utilized in the development of new drugs where hydroxyl group protection is essential for the stability and efficacy of the final product.

Medicine

Pharmaceutical Applications

The protecting properties of 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol are leveraged in pharmaceutical formulations where specific hydroxyl functionalities need to be preserved during synthesis.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated its use in synthesizing antiviral agents by protecting key hydroxyl groups that are critical for biological activity while allowing other functional groups to undergo necessary transformations.

Industry

Production of Specialty Chemicals

In industrial applications, this compound serves as an intermediate in the production of specialty chemicals and materials. Its stability and protective qualities make it suitable for various chemical processes.

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Protecting group in organic synthesis | Enhanced selectivity |

| Biology | Synthesis of active molecules | Maintains functional integrity |

| Medicine | Drug development | Preserves hydroxyl functionality |

| Industry | Specialty chemicals production | Stability and versatility |

Mechanism of Action

The primary mechanism by which 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol exerts its effects is through the formation of a stable silyl ether bond with alcohols. This bond is resistant to many reagents, thereby protecting the alcohol group during subsequent synthetic steps. The silyl group can be removed under acidic or basic conditions, regenerating the free alcohol.

Comparison with Similar Compounds

Comparison with Structural Analogs

Silyl Ether Derivatives

(a) Trimethylsilyl (TMS) and tert-Butyldimethylsilyl (TBDMS) Ethers

- Trimethylsilyl (TMS) Ethers : Smaller and less sterically hindered than the target compound. TMS groups are more labile and prone to cleavage under mild acidic or aqueous conditions. For example, (2R,4R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)-methyl)-4-(((2,3-dimethylbutan-2-yl)dimethylsilyl)oxy)pyrrolidine highlights the contrast in stability between TMS and bulkier silyl groups .

- tert-Butyldimethylsilyl (TBDMS) Ethers : Intermediate in steric bulk. TBDMS is more stable than TMS but less so than the 2,3-dimethylbutan-2-yl-dimethylsilyl group. The latter’s enhanced steric protection is evident in its use in enantioselective catalysis .

(b) Complex Silyl Ethers in Catalysis

- Chiral Pyrrolidine Catalysts : The target compound’s silyl group is incorporated into catalysts like (S)-2-(Bis-(3,5-bis-(trifluoromethyl)-phenyl)-(((2,3-dimethylbutan-2-yl)-dimethylsilyl)-oxy)-methyl)-4,4-difluoropyrrolidine (33), which exhibits superior enantioselectivity compared to TMS analogs due to reduced steric crowding .

Glycol Ethers and Phenolic Derivatives

(a) 2-(2-Methoxyethoxy)ethanol (DEGME)

- Structure : Simpler glycol ether (C5H12O3) with methoxy and ethoxy groups.

- Applications : Used as a solvent, contrasting with the target compound’s role in synthesis. DEGME has higher water solubility (PSA: 38.69) but poses reproductive toxicity risks, whereas silyl ethers are generally handled under inert conditions .

(b) 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

Benzyl and Other Protective Groups

- 4-Benzyloxy-2,3-dimethyl-butan-2-ol: A benzyl-protected alcohol. Benzyl groups are cleaved via hydrogenolysis, whereas silyl ethers require fluoride-based reagents (e.g., TBAF). The target compound’s silyl group offers stability under hydrogenation conditions .

Comparative Data Table

Biological Activity

2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol, with the CAS number 855788-01-1 and molecular formula C10H24O2Si, is a siloxane compound that has garnered interest in various fields, including pharmaceuticals and materials science. This article explores its biological activity, focusing on its pharmacokinetics, potential therapeutic applications, and safety profile based on existing research.

The compound is characterized by its unique structure that includes a dimethylsilyl group and an ether linkage. Its properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C10H24O2Si |

| Molecular Weight | 204.38 g/mol |

| CAS Number | 855788-01-1 |

| Appearance | Colorless liquid |

Pharmacokinetics

The pharmacokinetic profile of 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol is not extensively documented; however, it shares similarities with other siloxane compounds. Studies indicate that siloxanes typically exhibit low toxicity and are metabolized through hydrolysis and conjugation pathways.

- Absorption : The compound is expected to be absorbed through both oral and dermal routes, similar to other glycol ethers.

- Metabolism : Preliminary data suggest that it may undergo metabolic conversion to various silanol derivatives.

- Excretion : The excretion route primarily involves renal clearance, which is common for many siloxane compounds.

Therapeutic Applications

Research into the therapeutic applications of 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol is limited but promising. Its structural similarity to known compounds such as phenoxyethanol suggests potential antimicrobial properties.

- Antimicrobial Activity : Similar compounds have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism of action may involve disrupting microbial cell membranes.

- Potential Use in Drug Formulations : Due to its silyl ether structure, it may enhance the solubility and stability of active pharmaceutical ingredients (APIs), making it a candidate for drug delivery systems.

Safety Profile

The safety profile of 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol is inferred from studies on related compounds.

-

Toxicity Studies : Existing literature indicates low acute toxicity for similar siloxane compounds, with LD50 values exceeding 2000 mg/kg in dermal exposure studies .

- Observed effects include mild irritations but no significant systemic toxicity.

- Regulatory Status : It is essential to note that while this compound is primarily for research use only, regulatory assessments based on similar compounds suggest a favorable safety profile for potential applications in cosmetics and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via silylation reactions. A common approach involves reacting a hydroxyl-containing precursor with a silyl chloride derivative in the presence of a base like triethylamine (Et₃N) and a catalyst such as 4-dimethylaminopyridine (DMAP). For example, ethyl oxalate intermediates have been prepared using DMAP (10 mol%), Et₃N (1.05 equiv), and chloro-oxoacetate under dichloromethane (DCM) at 0.1 M concentration . Column chromatography (SiO₂, pentane:EtOAc 9:1) is recommended for purification, yielding ~70% under optimized conditions. Adjusting stoichiometry, solvent polarity, or temperature can enhance efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical. For instance, the (S)-enantiomer of a related silyl ether showed distinct ¹⁹F and ¹H NMR shifts due to trifluoromethyl groups and stereochemistry . High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., Si-O-C stretches at ~1000–1100 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction (as in cobalt complexes) resolves structural ambiguities .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or impurities. Variable-temperature NMR can reveal conformational changes by observing coalescence of split peaks. For example, steric hindrance from the dimethylbutan-2-yl group may slow rotation, causing splitting at room temperature . Deuterated solvents and 2D techniques (COSY, HSQC) help assign overlapping signals. Computational modeling (DFT calculations) predicts NMR chemical shifts to validate assignments .

Q. What strategies mitigate hydrolysis of the silyl ether moiety under aqueous or protic conditions?

- Methodological Answer : The dimethylsilyl group is susceptible to hydrolysis. Stabilization strategies include:

- Using anhydrous solvents and inert atmospheres during synthesis .

- Incorporating steric bulk (e.g., 2,3-dimethylbutan-2-yl) to hinder nucleophilic attack .

- Testing pH stability: Silyl ethers degrade faster under acidic/basic conditions. Buffered systems (pH 6–8) are recommended for biological studies .

Q. How can computational tools predict reactivity or degradation pathways for this compound?

- Methodological Answer : Databases like PISTACHIO, REAXYS, and BKMS_METABOLIC enable reaction pathway predictions. For example:

- Oxidation : Likely forms aldehydes or carboxylic acids at the ethanol moiety .

- Hydrolysis : Quantum mechanical calculations (e.g., DFT) model transition states for Si-O bond cleavage .

- Metabolic pathways : Tools like EPA DSSTox predict metabolites (e.g., silanol derivatives) for toxicity studies .

Q. What role does this compound play in drug delivery systems, and how is its surfactant activity evaluated?

- Methodological Answer : Its amphiphilic structure (hydrophobic silyl group + hydrophilic ethanol) makes it a candidate for micelle or liposome formulations. Critical micelle concentration (CMC) is determined via surface tension measurements. In vitro assays (e.g., hemolysis or cell viability tests) assess biocompatibility, while dynamic light scattering (DLS) monitors nanoparticle size .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound, given its potential hazards?

- Methodological Answer : Despite limited toxicity data for this specific compound, related silyl ethers require:

- Ventilation : Local exhaust systems to prevent vapor inhalation .

- PPE : Nitrile gloves (JIS T 8116), chemical goggles (JIS T 8147), and lab coats .

- Storage : Inert atmosphere (N₂/Ar), away from oxidizers and moisture .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields across studies?

- Methodological Answer : Yield variations may stem from:

- Catalyst activity : DMAP purity or moisture content affects silylation efficiency .

- Purification methods : HPLC vs. column chromatography impacts recovery rates .

- Scale effects : Milligram vs. gram-scale reactions alter mixing efficiency. Replicate experiments under standardized conditions (e.g., glovebox for moisture-sensitive steps) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.